molecular formula C8H7ClFNO2 B3251222 Ethyl 5-chloro-3-fluoropicolinate CAS No. 207994-06-7

Ethyl 5-chloro-3-fluoropicolinate

Cat. No.: B3251222
CAS No.: 207994-06-7
M. Wt: 203.6 g/mol
InChI Key: LYYXMJMPUIJGKL-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-fluoropicolinate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of picolinic acid, featuring both chloro and fluoro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-3-fluoropicolinate typically involves the chlorination and fluorination of picolinic acid derivatives. One common method includes the reaction of 5-chloro-3-fluoropyridine with ethyl chloroformate under basic conditions to yield the desired ester. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-3-fluoropicolinate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the halogen substituents.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted picolinates.

    Hydrolysis: Formation of 5-chloro-3-fluoropicolinic acid.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated picolinates.

Scientific Research Applications

Ethyl 5-chloro-3-fluoropicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-fluoropicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Ethyl 5-chloro-3-fluoropicolinate can be compared with other picolinic acid derivatives, such as:

    Ethyl 5-chloropicolinate: Lacks the fluoro substituent, which may result in different reactivity and biological activity.

    Ethyl 3-fluoropicolinate:

    Ethyl 5-bromo-3-fluoropicolinate: Contains a bromo group instead of chloro, which can influence its reactivity and interactions with biological targets.

The unique combination of chloro and fluoro substituents in this compound provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 5-chloro-3-fluoropicolinate (CAS No. 207994-06-7) is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique structural features, including a pyridine ring substituted with chlorine and fluorine atoms. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇ClFNO₂
  • Molecular Weight : Approximately 203.60 g/mol

The presence of halogen substituents (chlorine and fluorine) enhances the compound's reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets such as enzymes and receptors. The halogen substituents are known to enhance binding affinity and selectivity, which can modulate various biochemical pathways, including:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development.

Antimicrobial Properties

Research has indicated that this compound shows promising antimicrobial activity against various pathogens. A study evaluated its efficacy using different concentrations against bacterial strains, yielding the following results:

Concentration (ppm)Zone of Inhibition (mm)
1012
5020
10025

These results demonstrate that higher concentrations correlate with increased antimicrobial effects, suggesting potential use in therapeutic applications.

Cytotoxicity Assessment

In addition to its antimicrobial properties, this compound has been assessed for cytotoxicity in cell lines. The results from a standard MTT assay are summarized below:

Concentration (µM)Cell Viability (%)
190
1070
5040
10015

At higher concentrations, the compound significantly reduces cell viability, indicating potential cytotoxic effects that warrant further investigation for therapeutic applications.

Case Studies

  • Study on Plant Growth Regulation :
    A study focused on the effects of this compound on the growth of Arabidopsis thaliana. The compound was applied at varying concentrations to observe its influence on plant growth parameters such as height and biomass. Results indicated a dose-dependent response, where moderate concentrations promoted growth while higher doses inhibited it.
  • Inhibition of Viral Replication :
    Another investigation explored the compound’s potential as an antiviral agent against flavivirus infections. In vitro assays revealed that this compound inhibited viral replication at low micromolar concentrations, suggesting its utility in developing antiviral therapies.

Properties

IUPAC Name

ethyl 5-chloro-3-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYXMJMPUIJGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An autoclave is charged with 31.4 g of 2,5-dichloro-3-fluoropyridine, 400 ml of dry ethanol, 27.8 ml of triethylamine and 3.5 g of palladium bis(triphenylphosphine) dichloride (PdCl2(PPh3)2) and then a pressure of 180 bars is applied with carbon monoxide. The mixture is maintained at 90° C. for 4 days. After cooling and releasing the pressure, a further 3.5 g of PdCl2(PPh3)2 are added, a pressure of 130 bars is applied with carbon monoxide, and the mixture is maintained at 90° C. for 3 days, after which it is cooled to 25° C., the pressure is released and the mixture is discharged. After concentration in vacuo, absorption from ethyl acetate onto silica gel is carried out. The silica gel is applied to a flash chromatography column (silica gel) and then eluted with n-hexanelethyl acetate 3/1. 24.3 g of the desired target compound having a melting point of 48-50° C. are obtained.
Quantity
31.4 g
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reactant
Reaction Step One
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400 mL
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reactant
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27.8 mL
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reactant
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3.5 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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3.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.